Cas no 7332-93-6 (2-Oxopentanal)
2-Oxopentanal Chemical and Physical Properties
Names and Identifiers
-
- valeraldehyde, 2-oxo-
- .alpha.-Ketopentanal
- 2-oxoPentanal
- butanol-ketone
- SCHEMBL22450
- Propylglyoxal
- starbld0008037
- 7332-93-6
- BRN 1743398
- Pentanal, 2-oxo-
- alpha-Ketopentanal
- 4-01-00-03658 (Beilstein Handbook Reference)
- 2-oxo-pentanal
- FT-0759278
- SCHEMBL5310113
- GDTHVMAIBQVUMV-UHFFFAOYSA-N
- pentoneal
- DTXSID00223550
- 2-Ketopentanal
- 2-Oxopentanal
-
- Inchi: 1S/C5H8O2/c1-2-3-5(7)4-6/h4H,2-3H2,1H3
- InChI Key: GDTHVMAIBQVUMV-UHFFFAOYSA-N
- SMILES: O=C(C=O)CCC
Computed Properties
- Exact Mass: 100.05244
- Monoisotopic Mass: 100.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 76.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Density: 0.948
- Boiling Point: 112°C at 760 mmHg
- Flash Point: 29.4°C
- Refractive Index: 1.397
- PSA: 34.14
2-Oxopentanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O858615-250mg |
2-Oxopentanal |
7332-93-6 | 250mg |
$190.00 | 2023-05-17 | ||
| TRC | O858615-500mg |
2-Oxopentanal |
7332-93-6 | 500mg |
$356.00 | 2023-05-17 | ||
| TRC | O858615-1g |
2-Oxopentanal |
7332-93-6 | 1g |
$ 560.00 | 2022-06-03 | ||
| TRC | O858615-2g |
2-Oxopentanal |
7332-93-6 | 2g |
$1292.00 | 2023-05-17 | ||
| TRC | O858615-1000mg |
2-Oxopentanal |
7332-93-6 | 1g |
$678.00 | 2023-05-17 | ||
| TRC | O858615-2.5g |
2-Oxopentanal |
7332-93-6 | 2.5g |
$ 1200.00 | 2025-01-03 |
2-Oxopentanal Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-Oxopentanal
Recent Advances in the Study of 2-Oxopentanal (CAS: 7332-93-6) in Chemical Biology and Pharmaceutical Research
2-Oxopentanal (CAS: 7332-93-6) is a reactive α-ketoaldehyde that has garnered significant attention in recent years due to its role as a key intermediate in various biochemical pathways and its potential applications in drug discovery. This research briefing synthesizes the latest findings on the synthesis, reactivity, and biological implications of 2-Oxopentanal, with a focus on its relevance to pharmaceutical development and chemical biology.
Recent studies have highlighted the importance of 2-Oxopentanal in the formation of advanced glycation end-products (AGEs), which are implicated in aging and chronic diseases such as diabetes and neurodegenerative disorders. A 2023 study published in the Journal of Biological Chemistry demonstrated that 2-Oxopentanal reacts with lysine residues in proteins, leading to cross-linking and functional alterations. This research provides new insights into the molecular mechanisms underlying AGE-related pathologies and suggests potential therapeutic targets.
In the context of synthetic chemistry, novel methodologies for the efficient production of 2-Oxopentanal have been developed. A recent article in Organic Letters (2024) described a catalytic oxidation approach using ruthenium-based catalysts, which offers higher yields and improved selectivity compared to traditional methods. This advancement is particularly relevant for the scalable synthesis of 2-Oxopentanal for industrial and pharmaceutical applications.
Furthermore, 2-Oxopentanal has been investigated as a precursor for the synthesis of bioactive molecules. A 2023 study in Chemical Communications reported the use of 2-Oxopentanal in the construction of heterocyclic compounds with antimicrobial properties. The researchers identified several derivatives that exhibited potent activity against drug-resistant bacterial strains, underscoring the compound's potential in addressing the global antibiotic resistance crisis.
From a toxicological perspective, recent research has explored the cellular effects of 2-Oxopentanal exposure. A 2024 study in Toxicology and Applied Pharmacology revealed that 2-Oxopentanal induces oxidative stress and mitochondrial dysfunction in human cell lines, providing a mechanistic basis for its cytotoxicity. These findings are critical for assessing the safety profile of 2-Oxopentanal in pharmaceutical formulations and industrial applications.
In conclusion, the latest research on 2-Oxopentanal (CAS: 7332-93-6) highlights its multifaceted roles in biochemistry, synthetic chemistry, and drug discovery. The compound's reactivity and biological activity make it a valuable target for further investigation, with potential applications ranging from therapeutic development to the study of disease mechanisms. Future studies should focus on optimizing synthetic routes, elucidating structure-activity relationships, and exploring its therapeutic potential in greater depth.
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